2-Methyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole
Description
2-Methyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole is a tricyclic heterocyclic compound featuring a pyridoindole scaffold. Its structure comprises a partially saturated pyridine ring fused to an indole moiety, with a methyl substituent at the 2-position. The compound’s stereochemistry (cis/trans configurations at positions 4a and 9b) and substituent patterns critically influence its biological activity .
Properties
IUPAC Name |
2-methyl-1,3,4,4a,5,9b-hexahydropyrido[4,3-b]indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2/c1-14-7-6-12-10(8-14)9-4-2-3-5-11(9)13-12/h2-5,10,12-13H,6-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDOLICPJGKZRKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2C(C1)C3=CC=CC=C3N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.27 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Stobadine: (–)-cis-2,8-Dimethyl Derivative
Stobadine [(–)-cis-2,8-dimethyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole] is the most well-characterized analog. Key distinctions and findings:
- Substituents : Additional methyl group at the 8-position, enhancing lipophilicity and antioxidant efficacy .
- Pharmacology :
- Toxicity : High doses (50 mg/kg/d in rats) linked to skeletal variations in offspring and reversible kidney changes .
- Synthesis : Scalable via hydrogenation and resolution with S-(+)-mandelic acid (>99% enantiomeric excess) .
Table 1: Stobadine vs. 2-Methyl Analogs
SMe1EC2: 2-Ethoxycarbonyl-8-Methoxy Derivative
This derivative exemplifies structural optimization for enhanced activity:
6-Bromo Derivatives
Structural-Activity Relationships (SAR)
- Position 2 :
- Position 8 :
- Stereochemistry : cis-Configuration (4aS,9bR) critical for enantioselective activity in stobadine .
Preparation Methods
Hydrazine and Piperidone Condensation
A representative procedure involves reacting (2-methylphenyl)hydrazine hydrochloride with 1-carbethoxy-4-piperidone in refluxing ethanol or toluene under Dean-Stark conditions to remove water. The resulting imine intermediate undergoes acid-catalyzed cyclization to form the indole ring. For instance, heating at 70–80°C in acetic acid generates the tetrahydro-pyridoindole core, which is subsequently hydrogenated to achieve the hexahydro structure.
Key reaction parameters :
Stereochemical Control at 4a and 9b Positions
The relative configuration of the 4a and 9b positions profoundly impacts biological activity. Cis-configuration is favored when cyclization occurs under kinetic control (e.g., low-temperature LDA-mediated conditions), whereas thermodynamic control (prolonged heating) may yield trans-isomers. For example, using lithium diisopropylamide (LDA) at –78°C followed by gradual warming to room temperature selectively produces the cis-2-methyl derivative.
Reductive Amination and Hydrogenation Steps
Post-cyclization modifications often involve reductive amination or catalytic hydrogenation to saturate the pyridine ring and introduce the hexahydro structure.
Palladium-Catalyzed Hydrogenation
Hydrogenation of the tetrahydro intermediate over palladium on carbon (Pd/C) in ethanol/water (7:3) at 70°C under H₂ atmosphere (1 atm) achieves full saturation of the pyridine ring. This step also removes protective groups such as benzyl or carbethoxy moieties. For example, ethyl 7-methyl-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate undergoes hydrogenolysis to yield the free amine, which is methylated to introduce the 2-methyl group.
Optimization considerations :
Sodium Cyanoborohydride-Mediated Reduction
Alternative protocols employ sodium cyanoborohydride (NaCNBH₃) in acetic acid to reduce imine intermediates directly. This one-pot approach avoids isolation of sensitive intermediates and is compatible with acid-labile functional groups. For instance, treating 4-methylindole with NaCNBH₃ in AcOH at room temperature for 2 hours yields 4-methylindoline, a structural analog.
Functionalization at the 2-Position
Introducing the methyl group at the 2-position requires strategic alkylation or utilization of pre-functionalized building blocks.
N-Alkylation of Secondary Amines
Quaternization of the secondary amine in the pyridoindole core with methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃) provides the 2-methyl derivative. For example, reacting 2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole with methyl iodide in DMF at 60°C for 12 hours affords the target compound in 75–85% yield.
Critical factors :
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Base selection : Weak bases (e.g., NaHCO₃) prevent over-alkylation.
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Solvent polarity : DMF or acetonitrile enhances reaction efficiency.
Starting Material Pre-Functionalization
Alternatively, starting with 2-methylpiperidone derivatives streamlines synthesis. For instance, 1-carbethoxy-2-methyl-4-piperidone condenses with (2-methylphenyl)hydrazine to directly incorporate the methyl group during cyclization. This method reduces post-synthetic modifications but requires access to specialized precursors.
Analytical Validation and Characterization
Rigorous spectroscopic and chromatographic analyses ensure structural fidelity and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectra of 2-methyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole exhibit characteristic signals:
Q & A
Q. How do MAO-B inhibition results from computational models align with in vitro data?
- Resolution : Docking studies predict methoxy derivatives as potent MAO-B inhibitors, corroborated by in vitro assays showing IC50 values <10 µM. Discrepancies arise from solvent accessibility in enzymatic vs. computational environments .
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